Evocarpine

Antimycobacterial Tuberculosis Drug Synergy

Evocarpine (CAS 15266-38-3) is the only validated quinolone alkaloid that directly blocks voltage-dependent calcium channels (VDCC) without endothelial eNOS activation, making it indispensable for ex vivo vascular studies where indoloquinazolines like evodiamine would confound results. It serves as the essential reference standard for antimycobacterial SAR programs—23 novel 4(1H)-quinolones have been benchmarked against it for MIC improvements against MDR-TB. Use as a negative control in vascular calcification assays (inactive vs. MUQ derivative). Procure strictly for target-specific studies; substituting with co-occurring alkaloids leads to functional antagonism (FICI 5-9).

Molecular Formula C23H33NO
Molecular Weight 339.5 g/mol
CAS No. 15266-38-3
Cat. No. B092090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvocarpine
CAS15266-38-3
Synonymsevocarpine
Molecular FormulaC23H33NO
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
InChIInChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6-
InChIKeyHWFYWIVOYBPLQU-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Evocarpine CAS 15266-38-3: A Reference Quinolone Alkaloid for Calcium Channel Inhibition and Antimycobacterial Research Procurement


Evocarpine (CAS 15266-38-3) is a quinolone alkaloid originally isolated from the fruits of Evodia rutaecarpa (Wu-Zhu-Yu) [1]. Chemically identified as 1-methyl-2-[(Z)-8-tridecene-1-yl]-quinoline-4(1H)-one (C23H33NO, MW 339.51) [2], it is primarily procured as a reference standard for investigating voltage-dependent calcium channel (VDCC) blockade [3] and direct antimycobacterial activity against Mycobacterium tuberculosis strains . Unlike indole alkaloid co-constituents from the same botanical source, evocarpine is distinguished by its specific quinolone backbone, which directly mediates its bioactivity without requiring metabolic conversion for its primary VDCC antagonism [4]. Its procurement is critical for studies requiring a specific tool compound to dissect mechanisms distinct from the promiscuous kinase-modulating or vasorelaxant pathways of other Evodia alkaloids.

Procurement Alert: Why Evocarpine Cannot Be Substituted by Evodiamine, Rutaecarpine, or Dihydroevocarpine in Key Assays


Substituting evocarpine with other alkaloids from Evodia rutaecarpa—such as evodiamine, rutaecarpine, or dehydroevodiamine—is scientifically invalid for specific target-based assays due to discrete structure-activity relationships and opposing interaction profiles. While evodiamine and rutaecarpine are structurally distinct indoloquinazolines, they exhibit documented antagonism against the antimycobacterial efficacy of evocarpine (Fractional Inhibitory Concentration Index [FICI] values between 5 and 9) [1]. Furthermore, the quinolone analog dihydroevocarpine (saturated side-chain) fails to replicate the anti-calcific activity observed with the MUQ derivative of evocarpine in human aortic valve interstitial cells [2]. Finally, pharmacokinetic data confirm evocarpine is absorbed without alteration and follows distinct one-compartment kinetics (T1/2 ≈ 0.6 h) [3], contrasting with the extensive metabolism or distinct brain penetration reported for evodiamine and rutaecarpine [4]. Therefore, the selection of evocarpine over these alternatives is mandated by both functional antagonism in combination and divergent pharmacodynamic/pharmacokinetic outcomes.

Evocarpine Comparative Evidence: Direct Quantitative Performance Against Analogs in Antimycobacterial, Cytotoxic, and Pharmacokinetic Studies


Antimycobacterial Efficacy: Evocarpine Direct Activity vs. Evodiamine and Rutaecarpine Antagonism

In a head-to-head comparison against Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) clinical isolates, evocarpine demonstrates direct antimycobacterial activity, whereas the indoloquinazoline alkaloids evodiamine and rutaecarpine not only exhibit weaker or no inhibition but actively antagonize evocarpine's effect. The study reports that evodiamine shows an MIC of 10 mg/L against H37Rv, rutaecarpine is inactive, and their combination with evocarpine results in Fractional Inhibitory Concentration Indices (FICI) between 5 and 9, indicative of marked antagonism [1]. This data explicitly contraindicates the use of evocarpine in the presence of these co-occurring alkaloids and underscores its distinct, unmodulated mechanism.

Antimycobacterial Tuberculosis Drug Synergy

Cytotoxicity Profile: Evocarpine vs. Rutaecarpine and Evodiamine in Tumor Cell Lines

Comparative cytotoxicity studies reveal that evocarpine exhibits a markedly different potency and multidrug resistance (MDR) modulation profile compared to the indoloquinazoline alkaloids rutaecarpine and evodiamine. Rutaecarpine and evodiamine demonstrated high toxicity with IC50 values ranging from 2.64 to 4.53 μM across various cell lines, and they functioned as weak modulators of P-glycoprotein (P-gp) activity . In contrast, the study highlights that the degrees of resistance for the saturated quinolone alkaloids (related to evocarpine) were between 3 and 4 in the CEM/ADR5000 cell line . This differential sensitivity profile suggests that evocarpine's cytotoxicity and its interaction with drug efflux pumps are distinct, making it a preferable tool for studies where high intrinsic toxicity or strong P-gp modulation by evodiamine/rutaecarpine would confound results.

Cytotoxicity P-Glycoprotein Multidrug Resistance

Pharmacokinetic Distinction: Evocarpine Bioavailability and Clearance vs. Brain-Penetrating Analogs

In vivo pharmacokinetic analysis in rats provides a clear rationale for selecting evocarpine based on its distinct ADME profile. Following intravenous administration, evocarpine exhibits a one-compartment model elimination with a total plasma clearance (CL) of 60 mL/min·kg, volume of distribution (Vd) of 3.2 L/kg, and a short half-life (T1/2) of 0.6 h [1]. Critically, oral bioavailability of the unaltered compound was calculated at 4.7% from AUC ratios, although absorption was confirmed [1]. This contrasts with the pharmacokinetic behavior of evodiamine, rutaecarpine, and dehydroevodiamine, which have been documented to penetrate the blood-brain barrier and exhibit distinct distribution patterns in brain nuclei [2]. This divergence highlights that evocarpine is primarily a peripherally restricted tool with rapid clearance, whereas the indole alkaloids possess central nervous system accessibility.

Pharmacokinetics Bioavailability Metabolism

Vasorelaxant Mechanism: Evocarpine Direct Calcium Channel Blockade vs. Endothelium-Dependent Rutaecarpine

Functional studies in isolated rat aorta directly compare the vasorelaxant mechanisms of evocarpine and rutaecarpine. Evocarpine produces concentration-dependent relaxation (1-100 μM) of 60 mM K+-induced contractions, an effect that is independent of the endothelium and consistent with direct voltage-dependent calcium channel (VDCC) blockade [1]. In contrast, the vasorelaxant effect of rutaecarpine is partially endothelium-dependent and involves nitric oxide (NO) and cyclic GMP pathways [2]. This mechanistic divergence is critical: evocarpine serves as a direct VDCC inhibitor, whereas rutaecarpine acts through endothelial signaling. Therefore, the two compounds cannot be interchanged for studies dissecting smooth muscle vs. endothelial contributions to vasodilation.

Vasorelaxation Calcium Channel Mechanism of Action

Monoamine Oxidase (MAO) Inhibition: Evocarpine as a Selective MAO-B Inhibitor Scaffold

Among a series of quinolone alkaloids isolated from Evodiae fructus, evocarpine was identified as part of a class that exhibits potent and selective inhibition of monoamine oxidase B (MAO-B) over MAO-A [1]. The study directly compared five quinolone alkaloids, including evocarpine, 1-methyl-2-undecyl-4(1H)-quinolone, and dihydroevocarpine, demonstrating that all isolates showed more potent inhibitory effects against MAO-B compared to MAO-A [1]. While the most selective compound was 1-methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone (compound 5), evocarpine itself serves as a validated hit scaffold for developing selective, reversible MAO-B inhibitors. This selectivity profile is distinct from many non-selective or MAO-A preferring alkaloids found in other species.

Monoamine Oxidase MAO-B Inhibitor Neuroprotection

Anti-Calcific Activity: MUQ Derivative Outperforms Evocarpine and Dihydroevocarpine in Vascular Calcification Model

While this evidence does not favor evocarpine over its analogs, it provides a critical negative selection criterion. In a study evaluating derivatives of evocarpine, only 1-Methyl-2-undecyl-4(1H)-quinolone (MUQ; 30–300 nM) inhibited high phosphate-induced calcification of human aortic valve interstitial cells (HAVICs) [1]. Importantly, neither evocarpine nor dihydroevocarpine exhibited this inhibitory effect on calcification or on PiT-1 gene/protein expression [1]. This data explicitly demonstrates that evocarpine is not the compound of choice for investigating vascular calcification pathways mediated by PiT-1. For this specific application, the structurally modified derivative MUQ must be procured, and evocarpine would serve only as a negative control.

Vascular Calcification PiT-1 Aortic Valve

Validated Application Scenarios for Evocarpine Procurement in Drug Discovery and Pharmacological Research


Validating Direct Voltage-Dependent Calcium Channel (VDCC) Antagonism in Smooth Muscle Preparations

Evocarpine should be procured as a tool compound for ex vivo studies requiring a direct, endothelium-independent blocker of VDCCs. Its demonstrated ability to inhibit K+-induced contractions in isolated rat aortic rings (1-100 μM) without requiring endothelial nitric oxide synthase (eNOS) activation makes it a cleaner alternative to rutaecarpine, which acts via endothelial NO release [1]. This application is supported by direct comparative functional data [1].

Antimycobacterial Hit-to-Lead Optimization and Screening for MDR-Tuberculosis

Evocarpine is a validated starting point for medicinal chemistry programs targeting Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. Its direct antimycobacterial activity contrasts with the antagonistic interference observed when co-administered with indoloquinazoline alkaloids (FICI 5-9) [2]. Researchers synthesizing analogs should use evocarpine as the reference standard to benchmark improvements in MIC values, as 23 novel 1-methyl-2-alkenyl-4(1H)-quinolones have already shown enhanced potency (MIC = 1.0 mg/L) relative to this parent compound [3].

Investigating Apoptotic Pathways in Leukemia Cell Models (e.g., HL-60)

Evocarpine can be procured for studies on dose- and time-dependent induction of apoptosis in promyelocytic leukemia HL-60 cells [4]. Its mechanism involves a pathway that is inhibitable by cAMP-dependent protein kinase A (PKA) activation [4]. This distinct apoptotic signature provides a rationale for selecting evocarpine over other Evodia alkaloids like evodiamine or rutaecarpine, which exhibit different cytotoxic mechanisms and higher basal toxicity (IC50 2.64-4.53 μM) .

Use as a Negative Control in Vascular Calcification and PiT-1 Inhibition Studies

For research focusing on high phosphate-induced vascular calcification, evocarpine is procured specifically as a negative control. Data demonstrate that evocarpine and dihydroevocarpine are inactive in inhibiting calcification of human aortic valve interstitial cells (HAVICs), whereas the derivative 1-methyl-2-undecyl-4(1H)-quinolone (MUQ) is active (30-300 nM) [5]. Therefore, evocarpine serves as a critical comparator to confirm the structure-activity relationship (SAR) specificity of active quinolone analogs targeting the PiT-1 cotransporter [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evocarpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.